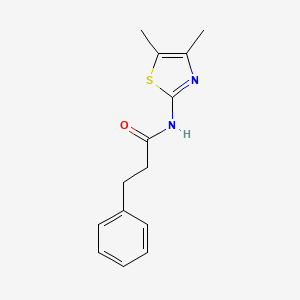
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide
Vue d'ensemble
Description
“N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are found in many important drugs and pharmaceuticals . The compound also contains a propanamide group, which is a common functional group in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms . Attached to this ring would be a propanamide group and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Applications De Recherche Scientifique
Antimicrobial Properties
This compound has been used in the synthesis of adamantane derivatives, which have shown promising antimicrobial properties . These derivatives were tested for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains and towards fungi from Candida spp .
Antibacterial Activity
Among the adamantane derivatives synthesized using this compound, four derivatives showed the highest antibacterial potential with respect to all Gram-positive bacteria . S. epidermidis ATCC 12228 was the most susceptible among the tested bacterial strains .
Antifungal Activity
The synthesized adamantane derivatives also showed antifungal activity. C. albicans ATCC 10231 was the most susceptible among the tested fungi .
Cytotoxicity Studies
The cytotoxicity for three derivatives was measured with the use of the MTT test on A549, T47D, L929 and HeLa cell lines . The tested substances did not cause statistically significant changes in cell proliferation within the range of the tested doses .
Photodynamic Therapy
A new multifunctional cyanine-based photosensitizer (CLN) comprising morpholine and nitrobenzene groups was prepared and characterized . This compound could generate reactive oxygen species and kill tumor cells .
Hypoxia Imaging
The same photosensitizer (CLN) generated fluorescence in the near-infrared (NIR) region in the presence of sodium dithionite (Na 2 S 2 O 4) and nitroreductase (NTR) . Thus, it could be used for hypoxia imaging .
Targeted Photodynamic Therapy
The photosensitizer (CLN) could effectively target lysosomes . Therefore, it could be used for targeted photodynamic therapy .
Near-Infrared Imaging
The photosensitizer (CLN) could generate fluorescence in the near-infrared (NIR) region . Therefore, it could be used for near-infrared imaging .
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs containing a thiazole ring work by inhibiting certain enzymes.
Orientations Futures
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-11(2)18-14(15-10)16-13(17)9-8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSTUYJRKSELPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323027 | |
| Record name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641677 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
CAS RN |
544465-75-0 | |
| Record name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2550849.png)
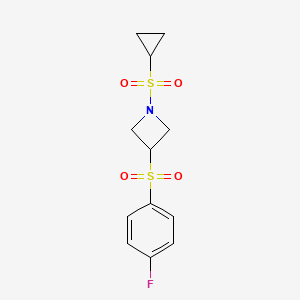
![2-(2-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2550851.png)
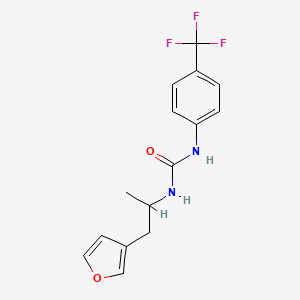
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2550855.png)
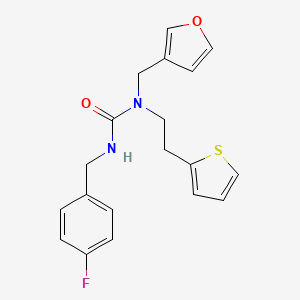
![(Z)-methyl 2-(2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2550858.png)
![N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2550860.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2550862.png)
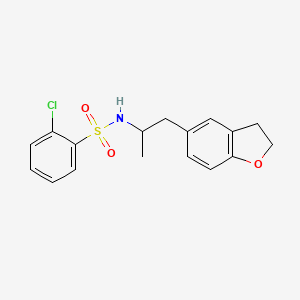
![3-{2-[(4-fluorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,4-dichlorobenzyl)oxime](/img/structure/B2550865.png)
![5-[1-(2-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/structure/B2550866.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2550868.png)